molecular formula C23H40O2S B13116508 3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 259139-23-6

3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No.: B13116508
CAS No.: 259139-23-6
M. Wt: 380.6 g/mol
InChI Key: AANNULVAPUXWAZ-UHFFFAOYSA-N
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Description

3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is an organic compound that belongs to the class of thieno[3,4-b][1,4]dioxepines This compound is characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxepine core with dioctyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the reaction of 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain the reduced form of the compound.

    Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thieno[3,4-b][1,4]dioxepine derivatives.

    Substitution: Substituted thieno[3,4-b][1,4]dioxepine derivatives.

Scientific Research Applications

3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has a wide range of scientific research applications, including:

    Organic Electronics: Used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: Employed in the development of conductive polymers and composite materials for various electronic applications.

    Chemistry: Utilized as a precursor for the synthesis of more complex thieno[3,4-b][1,4]dioxepine derivatives.

    Biology and Medicine: Investigated for its potential biological activities and as a scaffold for drug development.

Mechanism of Action

The mechanism of action of 3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, depending on its application. In organic electronics, it functions as a semiconductor by facilitating charge transport through its conjugated system. In biological systems, its mechanism of action would depend on its interaction with specific biomolecules and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
  • 3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
  • 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Uniqueness

3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its dioctyl substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and film-forming properties are crucial.

Properties

CAS No.

259139-23-6

Molecular Formula

C23H40O2S

Molecular Weight

380.6 g/mol

IUPAC Name

3,3-dioctyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine

InChI

InChI=1S/C23H40O2S/c1-3-5-7-9-11-13-15-23(16-14-12-10-8-6-4-2)19-24-21-17-26-18-22(21)25-20-23/h17-18H,3-16,19-20H2,1-2H3

InChI Key

AANNULVAPUXWAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(COC2=CSC=C2OC1)CCCCCCCC

Origin of Product

United States

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